tert-Butyl (R)-4-isobutyryl-3-methylpiperazine-1-carboxylate

Catalog No.
S13462072
CAS No.
M.F
C14H26N2O3
M. Wt
270.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (R)-4-isobutyryl-3-methylpiperazine-1-c...

Product Name

tert-Butyl (R)-4-isobutyryl-3-methylpiperazine-1-carboxylate

IUPAC Name

tert-butyl (3R)-3-methyl-4-(2-methylpropanoyl)piperazine-1-carboxylate

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

InChI

InChI=1S/C14H26N2O3/c1-10(2)12(17)16-8-7-15(9-11(16)3)13(18)19-14(4,5)6/h10-11H,7-9H2,1-6H3/t11-/m1/s1

InChI Key

FLQDJXSKZFJAOC-LLVKDONJSA-N

Canonical SMILES

CC1CN(CCN1C(=O)C(C)C)C(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)C(C)C)C(=O)OC(C)(C)C

tert-Butyl (R)-4-isobutyryl-3-methylpiperazine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group, an isobutyryl moiety, and a methyl group. Its molecular formula is C13H24N2O3C_{13}H_{24}N_{2}O_{3} with a molecular weight of approximately 244.34 g/mol. The compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may interact favorably with biological targets.

Typical of piperazine derivatives, including:

  • Nucleophilic substitutions: The nitrogen atoms in the piperazine ring can act as nucleophiles, allowing for the introduction of various substituents.
  • Acylation reactions: The carboxylate group can undergo acylation, leading to the formation of more complex derivatives.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds similar to tert-butyl (R)-4-isobutyryl-3-methylpiperazine-1-carboxylate may exhibit significant biological activities, including:

  • Antimicrobial properties: Some piperazine derivatives have shown efficacy against various bacterial strains.
  • Antidepressant effects: Certain piperazine compounds are being investigated for their potential use in treating mood disorders.
  • Neuroprotective activity: There is emerging evidence suggesting that some derivatives may protect neuronal cells from damage.

Further studies are required to elucidate the specific biological activities of tert-butyl (R)-4-isobutyryl-3-methylpiperazine-1-carboxylate.

The synthesis of tert-butyl (R)-4-isobutyryl-3-methylpiperazine-1-carboxylate typically involves several steps:

  • Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the isobutyryl group: This step often involves acylation reactions where an isobutyric acid derivative reacts with the piperazine nitrogen.
  • Methylation: The methyl group can be introduced via alkylation reactions using methyl halides or other methylating agents.
  • Protection and deprotection strategies: Various protecting groups may be used during synthesis to ensure selective reactions occur at desired sites.

These methods allow for the efficient synthesis of this compound with high yields.

tert-Butyl (R)-4-isobutyryl-3-methylpiperazine-1-carboxylate has potential applications in several fields:

  • Pharmaceutical development: Due to its structural characteristics, it may serve as a lead compound for developing new medications targeting neurological disorders.
  • Chemical research: The compound can be utilized as a building block in synthesizing more complex organic molecules.
  • Biochemical studies: It may be used as a probe in studying receptor interactions and enzyme activities.

Interaction studies involving tert-butyl (R)-4-isobutyryl-3-methylpiperazine-1-carboxylate typically focus on its binding affinity to various biological targets, such as receptors or enzymes. These studies are essential for understanding its mechanism of action and potential therapeutic effects. Techniques like molecular docking and structure-activity relationship analyses can provide insights into how this compound interacts at the molecular level.

Several compounds share structural similarities with tert-butyl (R)-4-isobutyryl-3-methylpiperazine-1-carboxylate, each exhibiting unique properties and potential applications:

Compound NameCAS NumberSimilarityUnique Features
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate192130-34-01.00Contains an aminoethyl side chain
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate219509-79-21.00Dicarboxylic acid derivative
Di-tert-butyl piperazine-1,4-dicarboxylate76535-75-61.00Two tert-butyl groups providing enhanced lipophilicity
tert-Butyl piperazine-1-carboxylate57260-71-61.00Simpler structure with only one carboxylic group
tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate539822-98-51.00Incorporates a methylamino group

These comparisons illustrate how tert-butyl (R)-4-isobutyryl-3-methylpiperazine-1-carboxylate stands out due to its specific functional groups and potential biological activities, making it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

270.19434270 g/mol

Monoisotopic Mass

270.19434270 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

Explore Compound Types